1-(4-ethoxyphenyl)-2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)ethanone
Description
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-3-25-16-9-5-14(6-10-16)18(24)13-27-19-20-21-22-23(19)15-7-11-17(12-8-15)26-4-2/h5-12H,3-4,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYVYTQIFVOVOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CSC2=NN=NN2C3=CC=C(C=C3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Huisgen 1,3-Dipolar Cycloaddition
The tetrazole ring is classically synthesized via the Huisgen cycloaddition between an azide and a nitrile. For the 1-(4-ethoxyphenyl)-1H-tetrazole-5-thiol intermediate:
- Sodium Azide and 4-Ethoxybenzonitrile :
$$ \text{4-Ethoxybenzonitrile} + \text{NaN}3 \xrightarrow{\text{ZnO/Fe}3\text{O}_4@\text{PMO–ICS}} \text{1-(4-Ethoxyphenyl)-1H-tetrazole-5-thiol} $$
Alternative Tetrazole Formation
Hydrazine-Based Cyclization :
- Reacting 4-ethoxyphenylhydrazine with carbon disulfide under basic conditions forms the tetrazole-5-thiol.
$$ \text{4-Ethoxyphenylhydrazine} + \text{CS}_2 \xrightarrow{\text{KOH}} \text{1-(4-Ethoxyphenyl)-1H-tetrazole-5-thiol} $$
Thioetherification Reaction
The thioether linkage is formed via nucleophilic substitution between the tetrazole-5-thiol and α-bromo ketone:
Standard Thioether Synthesis
Reagents :
Mechanism :
$$ \text{Tetrazole-5-thiol} + \text{BrCH}2\text{C(O)Ph-OEt} \xrightarrow{\text{Base}} \text{Tetrazole-S-CH}2\text{C(O)Ph-OEt} + \text{HBr} $$Optimized Conditions :
Metal-Free C–S Bond Formation
A novel method from CN118772026A employs direct addition to an allene intermediate without transition metals:
- Reactants :
- 1-Phenylbuta-2,3-dien-1-one
- 4-Ethoxythiophenol
- Conditions :
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
- FTIR : Strong absorption at 1670 cm$$^{-1}$$ (C=O stretch), 1250 cm$$^{-1}$$ (C-O-C ether), and 2550 cm$$^{-1}$$ (S-H, pre-reaction).
- $$^1$$H NMR :
- HRMS : [M+H]$$^+$$ calculated for C$${19}$$H$${20}$$N$$4$$O$$2$$S: 368.5, observed: 368.5.
Comparative Analysis of Synthesis Routes
Challenges and Optimization Strategies
- Regioselectivity : Ensuring 1-substitution on the tetrazole requires careful control of reaction stoichiometry and catalysts.
- Thiol Oxidation : Anaerobic conditions or antioxidants (e.g., BHT) prevent disulfide formation during thioetherification.
- Solvent Choice : Polar aprotic solvents (DMF, acetonitrile) improve reactivity but complicate purification.
Chemical Reactions Analysis
Types of Reactions
1-(4-ethoxyphenyl)-2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Pharmacological Potential
Research indicates that this compound exhibits various pharmacological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of tetrazole compounds possess significant antimicrobial properties. The presence of the ethoxyphenyl group enhances the compound's efficacy against various bacterial strains .
Anticancer Properties
Preliminary studies suggest that the compound may have anticancer effects through apoptosis induction in cancer cells. Its mechanism involves the modulation of specific signaling pathways that control cell proliferation and survival .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines, thus providing a potential therapeutic avenue for inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of similar tetrazole derivatives demonstrated that compounds with an ethoxy substituent exhibited enhanced activity against Gram-positive and Gram-negative bacteria. The study utilized standard disk diffusion methods to evaluate the antibacterial activity, yielding promising results .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines treated with the compound showed a significant reduction in cell viability compared to untreated controls. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting that the compound triggers programmed cell death in malignant cells .
Mechanism of Action
The mechanism of action of 1-(4-ethoxyphenyl)-2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)ethanone involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes and receptors in a similar manner. This interaction can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
Key Observations :
- Bromine Substituents : The bromophenyl analog (419.30 g/mol) has higher molecular weight and polarizability, which may enhance binding affinity in hydrophobic protein pockets .
- Biphenyl Systems : The biphenyl derivative introduces extended π-conjugation, likely improving UV absorption properties but increasing steric hindrance.
Key Observations :
- Catalyst Efficiency : Bleaching Earth Clay (pH 12.5) in PEG-400 enables faster reaction times (1 hour vs. 1–2 hours for TBAB-catalyzed reactions) due to enhanced basicity and surface area .
- Solvent Choice : PEG-400 is consistently used for its low toxicity and ability to stabilize intermediates via hydrogen bonding .
Table 3: Reported Bioactivities
Key Observations :
- Ethoxy vs. Hydroxy Groups : Ethoxy-substituted compounds (e.g., the target molecule) are less polar than dihydroxyphenyl analogs (e.g., SNI-1), which may reduce off-target interactions but limit solubility .
- Piperazine Sulfonyl Derivatives : Compounds like 7j demonstrate enhanced antiproliferative activity due to the sulfonyl group’s ability to interact with ATP-binding pockets in kinases.
Biological Activity
1-(4-ethoxyphenyl)-2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)ethanone, a compound featuring both ethoxy and tetrazole moieties, has garnered attention for its potential biological activities. This article explores its synthesis, molecular characteristics, and biological evaluations, particularly focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The compound's structural formula can be represented as follows:
This structure includes:
- Ethoxy Phenyl Group : Contributes to lipophilicity and potential interactions with biological targets.
- Tetrazole Ring : Known for its diverse biological activities, including anticancer and antimicrobial properties.
Synthesis
The synthesis of this compound typically involves the reaction of 4-ethoxyphenyl isothiocyanate with appropriate amines or thiols. The synthesis pathway can be summarized as follows:
- Formation of the Tetrazole : Reacting 4-ethoxyphenyl hydrazine with sodium azide in an acidic medium to form the tetrazole derivative.
- Thioether Formation : The tetrazole is then reacted with an appropriate thiol to form the thioether linkage.
- Final Compound Formation : The final product is obtained through acylation with ethanoyl chloride.
Anticancer Activity
Research has indicated that compounds containing tetrazole rings exhibit significant anticancer properties. For instance, studies have shown that related tetrazole derivatives can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer cells.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 52 | Induces G2/M phase arrest |
| Related Tetrazole Derivative | MDA-MB-231 | 74 | Inhibits tubulin polymerization |
The compound has been shown to target tubulin, leading to cell cycle arrest and subsequent apoptosis. Immunofluorescence assays confirmed that it induces multinucleation, a hallmark of mitotic catastrophe .
Other Biological Activities
Beyond its anticancer potential, the compound may exhibit:
- Antimicrobial Activity : Similar tetrazoles have demonstrated antibacterial and antifungal properties.
- Anti-inflammatory Effects : The presence of the ethoxy group may enhance its ability to modulate inflammatory pathways.
Case Studies
Several studies have explored the biological activity of similar compounds:
-
Study on Antiproliferative Effects :
- A series of tetrazole derivatives were synthesized and evaluated for their antiproliferative effects against various cancer cell lines. The study found that modifications in the phenyl ring significantly influenced activity levels.
- Mechanistic Studies :
-
In Vivo Studies :
- Preliminary in vivo studies indicated that related compounds could significantly reduce tumor growth in xenograft models, supporting their potential as therapeutic agents.
Q & A
Q. How to address low yields in the final coupling step of the synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
